molecular formula C24H23N3O3S B14119260 N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14119260
M. Wt: 433.5 g/mol
InChI Key: YYOSKYUUMNNKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-2,4-dione core fused with a substituted benzyl group and an acetamide side chain. The 3,4-dimethylbenzyl substituent likely enhances steric bulk and lipophilicity compared to simpler benzyl groups, which may influence solubility and receptor binding .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-benzyl-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O3S/c1-16-8-9-19(12-17(16)2)14-27-23(29)22-20(10-11-31-22)26(24(27)30)15-21(28)25-13-18-6-4-3-5-7-18/h3-12H,13-15H2,1-2H3,(H,25,28)

InChI Key

YYOSKYUUMNNKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Chloroacetylation

Intermediate 6 undergoes chloroacetylation using chloroacetyl chloride:

$$
\text{1-Benzyl-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione} \, (\text{6}) + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloroacetyl Intermediate} \, (\text{7})
$$

Conditions :

  • Base: Triethylamine (Et$$_3$$N)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C
  • Yield: ~80%

Amidation with Benzylamine

The chloroacetyl intermediate reacts with benzylamine to form the final acetamide:

$$
\text{2-Chloroacetyl Intermediate} \, (\text{7}) + \text{Benzylamine} \xrightarrow{} \text{N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide} \, (\text{8})
$$

Optimized Protocol :

  • Solvent: Acetonitrile
  • Temperature: Reflux (82°C)
  • Duration: 4–6 hours
  • Yield: 85–90%

Summary of Synthetic Pathway

Step Reaction Type Reagents/Conditions Intermediate Yield
1 Cyclization Formamide, 150°C, 8 hours 2 60–70%
2 N-Alkylation 3,4-Dimethylbenzyl chloride, K$$2$$CO$$3$$, DMF 4 ~65%
3 N-Benzylation Benzyl bromide, NaH, THF 6 70–75%
4.1 Chloroacetylation Chloroacetyl chloride, Et$$_3$$N, DCM 7 ~80%
4.2 Amidation Benzylamine, acetonitrile, reflux 8 85–90%

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound align with literature reports of analogous structures:

  • IR Spectroscopy :

    • Compound 6 : C=O stretches at 1,720 cm$$^{-1}$$ (pyrimidinedione), 1,650 cm$$^{-1}$$ (amide).
    • Compound 8 : N-H stretch at 3,300 cm$$^{-1}$$, C=O at 1,680 cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • Compound 8 : δ 7.35–7.25 (m, 5H, benzyl), 6.95–6.85 (m, 3H, dimethylbenzyl), 4.55 (s, 2H, CH$$2$$CO), 4.10 (s, 2H, N-CH$$2$$-benzyl), 2.25 (s, 6H, CH$$_3$$).

Challenges and Optimization

  • Regioselectivity in Alkylation : Competitive alkylation at N-1 and N-3 positions necessitates careful control of stoichiometry and reaction time.
  • Side Reactions : Over-alkylation or hydrolysis of the chloroacetyl intermediate (7 ) is mitigated by maintaining anhydrous conditions.

Alternative Routes

  • One-Pot Synthesis : Attempts to combine steps 2 and 3 using excess alkylating agents resulted in lower yields (<50%) due to side product formation.
  • Enzymatic Amination : Preliminary studies using lipases for the amidation step (4.2 ) showed moderate efficiency (50–60% yield) but require further optimization.

Industrial Scalability

The described pathway is amenable to scale-up, with the longest step (cyclization) benefiting from microwave reactors to reduce processing time. Solvent recovery systems for DMF and acetonitrile improve cost-efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or dimethylbenzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Notable Features Reference
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3,4-Dimethylbenzyl, N-benzyl Not reported Not reported High lipophilicity; potential for C–H functionalization -
Compound 11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68 Electron-rich aromatic substituent
Compound 11b (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 68 Polar cyano group enhances solubility
Example 53 (Pyrazolo-pyrimidine) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-2-yl 175–178 28 Fluorine atoms improve metabolic stability
Compound 12 (Pyrimido-quinazoline) Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl 268–269 57 Extended conjugation for π-π interactions

Structural and Functional Insights

  • Core Heterocycles: The thieno[3,2-d]pyrimidin-2,4-dione core in the target compound differs from thiazolo-pyrimidine (11a, 11b) and pyrazolo-pyrimidine (Example 53) systems. The sulfur atom in the thiophene ring may confer distinct electronic properties compared to nitrogen-rich cores .
  • Substituent Effects: The 3,4-dimethylbenzyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with the electron-withdrawing cyano group in 11b or the fluorinated aromatic systems in Example 53 . The acetamide side chain in the target compound resembles the butanamide groups in ’s compounds, which are known to participate in hydrogen bonding .
  • Physicochemical Properties: Melting points for analogs range from 175–269°C, suggesting that the target compound may exhibit similar thermal stability .

Biological Activity

N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of the thienopyrimidine core and subsequent modifications to introduce the benzyl groups. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds often utilize methods such as nucleophilic substitution and cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance, N-benzyl derivatives have shown inhibitory effects on various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. The compound's ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase has been highlighted as a mechanism for its anticancer activity. In vitro studies using human colon cancer (HT29) and prostate cancer (DU145) cell lines have indicated promising results with IC50 values comparable to established anticancer drugs .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound. Compounds containing the thienopyrimidine structure have been reported to exhibit significant free radical scavenging abilities. The antioxidant capacity can be measured using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Similar compounds have shown high percentages of inhibition against free radicals, indicating that this compound may possess similar properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of aldose reductase (ALR2), which is implicated in diabetic complications. This inhibition could mitigate cellular toxicity associated with hyperglycemia .

Case Studies and Research Findings

Study Findings
Study on Anticancer ActivityDemonstrated significant inhibition of HT29 and DU145 cell lines with an IC50 comparable to Olmitinib .
Antioxidant Activity AssessmentShowed promising DPPH scavenging activity with a high percentage of radical inhibition .
Enzyme Inhibition StudyHighlighted potential as an ALR2 inhibitor with implications for diabetes-related cellular toxicity .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions ensure optimal yields?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is:

  • Step 1: React a thieno[3,2-d]pyrimidinone core with chloroacetic acid and aromatic aldehydes (e.g., 3,4-dimethylbenzyl derivatives) under reflux in a mixture of acetic anhydride and acetic acid, catalyzed by sodium acetate .
  • Step 2: Purify intermediates via column chromatography (e.g., silica gel) using ethyl acetate/hexane gradients .
  • Critical Conditions:
    • Maintain anhydrous conditions to prevent hydrolysis of reactive intermediates.
    • Optimize reflux time (2–12 hours) to balance yield and purity .
    • Use spectroscopic monitoring (TLC or HPLC) to track reaction progress.

Q. Which spectroscopic techniques are essential for confirming structural integrity, and how should key spectral data be interpreted?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxopyrimidine and acetamide groups. The absence of unreacted amine (N-H) at ~3300 cm⁻¹ confirms acetylation .
  • NMR Analysis:
    • ¹H NMR: Look for aromatic protons (δ 6.5–8.0 ppm) and methylene/methyl groups (δ 2.0–3.5 ppm). For example, the benzyl group’s CH₂ appears as a singlet near δ 4.5–5.0 ppm .
    • ¹³C NMR: Confirm carbonyl carbons (C=O) at ~165–175 ppm and nitrile (C≡N) signals at ~115–120 ppm if applicable .
  • Mass Spectrometry: Verify molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the calculated mass (e.g., ~500–600 g/mol depending on substituents) .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data between different synthetic batches?

Methodological Answer:

  • Purity Assessment: Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities >0.5%. Adjust recrystallization solvents (e.g., DMF/water) to eliminate by-products .
  • Biological Replicates: Repeat assays (e.g., antimicrobial MIC tests) with triplicate samples and include positive/negative controls (e.g., ciprofloxacin for bacteria) .
  • Structural Confirmation: Re-analyze NMR spectra for batch-specific impurities, such as unreacted aldehydes or incomplete acetylation .

Q. What computational strategies predict binding affinity with enzymatic targets like HIV reverse transcriptase or integrase?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s pyrimidinone core and conserved residues (e.g., Lys101 in HIV RT). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., 3,4-dimethylbenzyl vs. fluorophenyl) with inhibitory activity using descriptors like logP and polar surface area .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energy, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Methodological Answer:

  • Core Modifications: Replace the thieno-pyrimidinone core with pyrazolo[3,4-d]pyrimidine to assess impact on solubility and target engagement .
  • Substituent Screening: Test analogues with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the benzyl ring to modulate binding kinetics .
  • Bioisosteric Replacement: Substitute the acetamide moiety with sulfonamide or urea to evaluate hydrogen-bonding efficiency .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection: Apply Grubbs’ test to exclude anomalous data points (α = 0.05).
  • Cross-Validation: Use k-fold validation (k=5) to ensure model robustness in QSAR studies .

Q. How should researchers address low solubility in in vitro bioassays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffer with 0.1% Tween-80 to prevent precipitation .
  • Nanoparticle Formulation: Use PLGA or liposomal encapsulation to enhance aqueous dispersion and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.